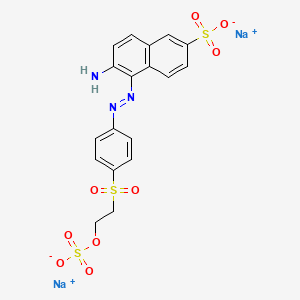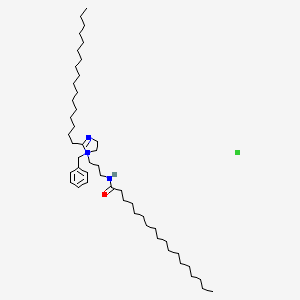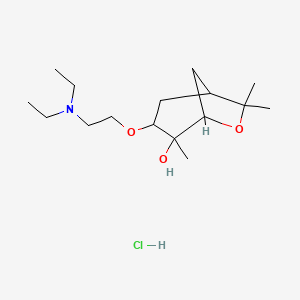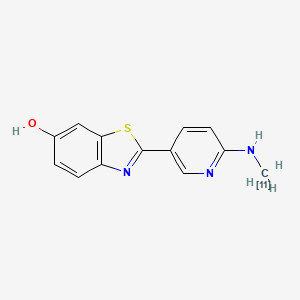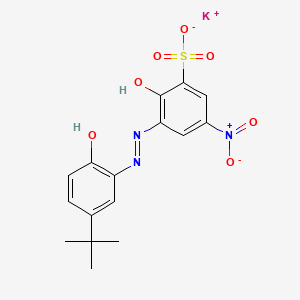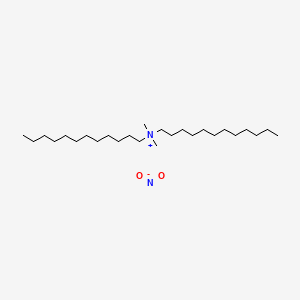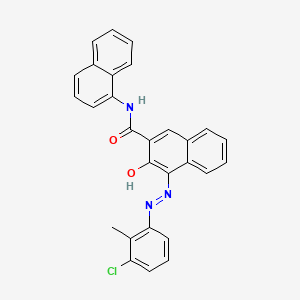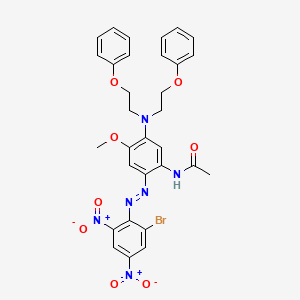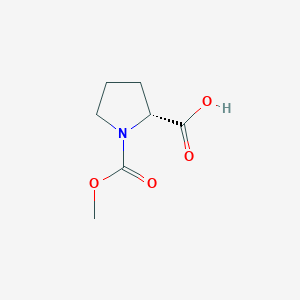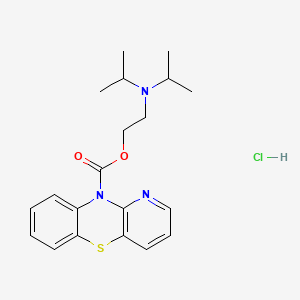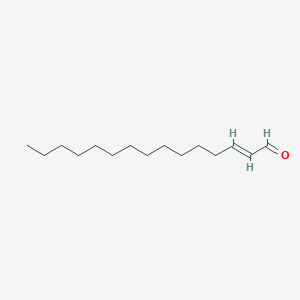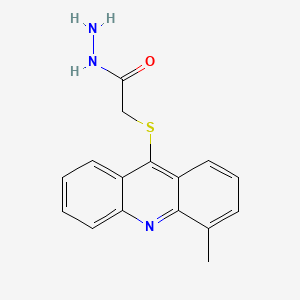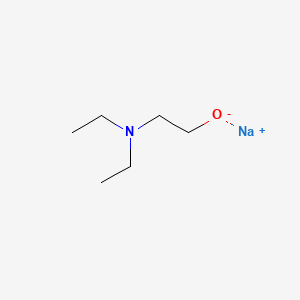
Sodium 2-(diethylamino)ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(diethylamino)ethanolate can be synthesized through the reaction of 2-(diethylamino)ethanol with sodium metal. The reaction typically involves the following steps:
- Dissolution of sodium metal in anhydrous ethanol.
- Addition of 2-(diethylamino)ethanol to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(diethylamino)ethanolate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical conditions involve the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux.
Major Products Formed:
Oxidation: Produces corresponding oxides and water.
Reduction: Yields reduced forms of the compound.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(diethylamino)ethanolate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-(diethylamino)ethanolate involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s effects are mediated by its ability to donate electrons and form stable complexes with various substrates. The pathways involved include:
Nucleophilic Attack: The compound acts as a nucleophile, attacking electrophilic centers in substrates.
Complex Formation: Forms stable complexes with metal ions and other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Sodium 2-(diethylamino)ethanolate can be compared with other similar compounds such as:
Sodium ethoxide: Similar in reactivity but differs in the alkyl group attached to the oxygen atom.
Sodium methoxide: Another alkoxide with a simpler structure and different reactivity profile.
Sodium tert-butoxide: Known for its steric hindrance and unique reactivity.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
30381-48-7 |
|---|---|
Molecular Formula |
C6H14NNaO |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
sodium;2-(diethylamino)ethanolate |
InChI |
InChI=1S/C6H14NO.Na/c1-3-7(4-2)5-6-8;/h3-6H2,1-2H3;/q-1;+1 |
InChI Key |
ZEOATFDLJNUNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[O-].[Na+] |
Related CAS |
100-37-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


